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1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride Documentation Hub

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  • Product: 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
  • CAS: 1414958-31-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a substituted indoline derivative of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a substituted indoline derivative of significant interest in medicinal chemistry and drug development. As an analogue of various biologically active compounds, a thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and field-proven insights into its experimental determination. The narrative is structured to not only present data but to also elucidate the scientific rationale behind the characterization methodologies, ensuring a deeper, more practical understanding for the research professional.

Molecular Structure and Core Chemical Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental identifiers.

Chemical Structure:

G cluster_0 Sample Preparation cluster_1 Melting Point Apparatus cluster_2 Observation and Recording prep1 Finely powder the crystalline sample. prep2 Pack the sample into a capillary tube to a height of 2-3 mm. prep1->prep2 app1 Place the capillary tube in the heating block. app2 Heat rapidly to ~20°C below the expected melting point. app1->app2 app3 Reduce heating rate to 1-2°C per minute. app2->app3 obs1 Record the temperature at which the first drop of liquid appears. obs2 Record the temperature at which the entire sample becomes a clear liquid. obs1->obs2 obs3 Report the melting point as a range. obs2->obs3

Figure 2: Workflow for capillary melting point determination.

Solubility

The solubility of a drug substance in various media is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. As the dihydrochloride salt of an amine, 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is expected to exhibit significantly higher aqueous solubility compared to its free base form. This is a direct consequence of the ionic nature of the salt, which allows for favorable interactions with polar water molecules.

Expected Solubility Profile:

SolventExpected SolubilityRationale
Water HighThe presence of the charged ammonium group and chloride counter-ions facilitates strong ion-dipole interactions with water.
Methanol, Ethanol SolubleThese polar protic solvents can solvate the ions and engage in hydrogen bonding.
Dichloromethane, Chloroform Sparingly Soluble to InsolubleThe high polarity of the salt limits its solubility in nonpolar and moderately polar aprotic solvents.
Hexane, Toluene InsolubleThe significant difference in polarity between the salt and these nonpolar solvents prevents dissolution.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a true equilibrium value. The choice of this method is based on its accuracy and reproducibility.

G start Start add_excess Add excess solid to a known volume of solvent start->add_excess equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) add_excess->equilibrate separate Separate the solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze Analyze the concentration of the solute in the supernatant (e.g., by HPLC-UV) separate->analyze calculate Calculate the solubility analyze->calculate end End calculate->end

Figure 3: Workflow for the shake-flask solubility determination method.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and are essential for identity confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, both ¹H and ¹³C NMR would be employed.

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring of the indoline core. The substitution pattern will dictate the multiplicity (e.g., doublets, triplets).

  • Aliphatic Protons of the Dihydroindole Ring: Two methylene groups (CH₂) in the five-membered ring will likely appear as triplets in the upfield region (around 2.5-3.5 ppm).

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom, typically in the range of 2.5-3.0 ppm.

  • Amine Protons: The protons of the ammonium group (-NH₃⁺) will be observable, often as a broad singlet, and their chemical shift will be highly dependent on the solvent and concentration. In D₂O, these protons will exchange with deuterium and the signal will disappear.

Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):

  • Aromatic Carbons: Signals in the downfield region (110-150 ppm) corresponding to the carbons of the benzene ring.

  • Aliphatic Carbons: Signals for the two methylene carbons of the dihydroindole ring and the N-methyl carbon, appearing in the upfield region (typically 20-60 ppm).

A publication detailing the characterization of the closely related (2,3-dihydro-1H-indol-5-ylmethyl)amine provides valuable reference data. For the free base in DMSO-d₆, the following ¹³C NMR signals were reported: δ 29.3 (CH₂), 45.7 (CH₂-N), 46.7 (CH₂-N), 108.0 (CH-Ar), 123.4 (CH-Ar), 125.8 (CH-Ar), 128.8 (C-Ar), 132.9 (C-Ar), and 151.1 (C-Ar).[1] These values provide a strong indication of the expected chemical shifts for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups in a molecule.

Expected IR Spectral Features (as a KBr pellet or in a Nujol mull):

  • N-H Stretching: A broad and strong absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the stretching vibrations of the ammonium group (-NH₃⁺). This broadness is due to hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching will be observed as strong bands in the 2850-3000 cm⁻¹ region.

  • C=C Stretching: Aromatic ring stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • N-H Bending: The bending vibration of the ammonium group is expected to produce a medium to strong band around 1500-1600 cm⁻¹.

For comparison, the IR spectrum of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride shows characteristic peaks at 3434, 3003, 2885, and 2799 cm⁻¹ (all attributed to NH₂ and NH stretching), and at 1591 and 1576 cm⁻¹ (N-H bending).[1]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming the molecular weight and offering structural clues.

Expected Mass Spectrum Features:

In a typical mass spectrometry experiment (e.g., Electrospray Ionization - ESI), the dihydrochloride salt will dissociate, and the protonated free base, [M+H]⁺, will be observed. For 1-Methyl-2,3-dihydro-1H-indol-6-ylamine, the free base has a molecular weight of 148.21 g/mol . Therefore, the expected parent ion peak would be at an m/z of approximately 149.22. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the dihydroindole ring.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride. While some experimental data for this specific molecule is not widely published, a comprehensive understanding can be built upon the known characteristics of structurally similar compounds and the fundamental principles of chemical analysis. The provided experimental protocols offer a robust framework for researchers to determine these properties in their own laboratories. A thorough characterization of these physical parameters is an indispensable step in the journey of a potential drug candidate from the laboratory to the clinic.

References

  • Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank2021 , 2021(2), M1248. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Mechanistic Elucidation of 6-Aminoindoline Scaffolds: A Case Study Approach

Abstract: The 1-methyl-2,3-dihydro-1H-indol-6-ylamine scaffold represents a key structural motif within medicinal chemistry. While this specific molecule is often utilized as a synthetic precursor, the broader 6-aminoind...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-methyl-2,3-dihydro-1H-indol-6-ylamine scaffold represents a key structural motif within medicinal chemistry. While this specific molecule is often utilized as a synthetic precursor, the broader 6-aminoindoline core is recognized as a "privileged scaffold," frequently appearing in compounds targeting the central nervous system.[1][2][3] This guide delineates a systematic, field-proven methodology for elucidating the mechanism of action for novel derivatives emerging from this scaffold. Using a hypothetical yet plausible derivative, "Compound-X," we will navigate the essential stages of target identification, functional characterization, and signaling pathway analysis. The protocols and rationale provided herein are grounded in established pharmacological principles and serve as a robust framework for researchers in drug discovery and development.

Introduction: The 6-Aminoindoline Scaffold

The indole and its reduced form, indoline, are cornerstones of therapeutic innovation, forming the core of numerous natural products and FDA-approved drugs.[4][5][6][7] Their structural resemblance to endogenous neurotransmitters like serotonin and dopamine makes them ideal starting points for ligands targeting monoamine G-protein coupled receptors (GPCRs). The subject of this guide, 1-methyl-2,3-dihydro-1H-indol-6-ylamine, while primarily a chemical intermediate, provides the essential 6-aminoindoline pharmacophore.[8]

The strategic placement of an amino group at the 6-position and a methyl group on the indole nitrogen provides a vector for chemical modification, enabling the exploration of structure-activity relationships (SAR). Given this structural context, a logical hypothesis for a novel derivative, which we will call Compound-X , is that it interacts with the dopamine receptor family. This guide will therefore use the Dopamine D2 receptor (D2R), a critical target in neuropsychiatric disorders, as the primary hypothetical target for Compound-X to illustrate a complete mechanistic investigation.[9][10]

Part 1: Primary Target Identification & Binding Characterization

Expertise & Experience: The Rationale for Target Screening

Trustworthiness: The Self-Validating Radioligand Binding Assay

The radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[11][12] Its robustness comes from its direct measurement of binding and the ability to control for artifacts through well-defined experimental conditions.[13][14] A competition binding assay, where Compound-X competes with a known high-affinity radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D2R), will determine its binding affinity (Ki).

Experimental Protocol 1: D2R Radioligand Competition Binding Assay

This protocol describes the determination of the inhibitory constant (Ki) of Compound-X for the human Dopamine D2 receptor.

1. Materials & Reagents:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.
  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).
  • Test Compound: Compound-X, dissolved in DMSO to a stock concentration of 10 mM.
  • Non-specific Binding (NSB) Control: Haloperidol (10 µM final concentration) or unlabeled Spiperone.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
  • Scintillation Cocktail.

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound-X in assay buffer, typically from 100 µM to 0.1 nM.
  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
  • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Control (e.g., 10 µM Haloperidol) OR 50 µL of diluted Compound-X.
  • 50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration at or near its Kd (~0.2-0.5 nM).
  • 100 µL of D2R membrane preparation (typically 5-10 µg of protein per well).
  • Incubation: Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation to reach binding equilibrium.[15]
  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate. Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[14]
  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.
  • Plot the percentage of specific binding against the log concentration of Compound-X.
  • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Selectivity Profile

A crucial aspect of drug development is selectivity. The binding assay should be repeated for related receptors (e.g., D1, D3, 5-HT2A).

Receptor TargetHypothetical Ki (nM) for Compound-X
Dopamine D1>10,000
Dopamine D2 5.2
Dopamine D385.6
Serotonin 5-HT2A1,250

Table 1: Representative binding affinity data for Compound-X, demonstrating high affinity and selectivity for the Dopamine D2 receptor.

Visualization: Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound Serial Dilution of Compound-X Incubate Incubate at 25°C (90 min) Compound->Incubate Radio Radioligand ([³H]-Spiperone) Radio->Incubate Membrane D2R Membranes Membrane->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Part 2: Functional Activity & Signaling Pathway Analysis

Expertise & Experience: Moving from "If" to "How"

Demonstrating that a compound binds to a receptor is only the first step. The critical next question is: what is the functional consequence of this binding? Is Compound-X an agonist (activating the receptor), an antagonist (blocking the natural ligand's effect), or an inverse agonist (reducing basal receptor activity)?

The Dopamine D2 receptor is a classic Gi-coupled GPCR.[16][17] Upon activation by an agonist, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[16][17] Therefore, a cAMP assay is the most direct and physiologically relevant method to determine the functional activity of Compound-X.

Experimental Protocol 2: D2R Functional cAMP Assay

This protocol measures the ability of Compound-X to modulate cAMP levels in response to a known agonist, providing a definitive functional characterization.

1. Materials & Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.
  • Cell Culture Medium: As appropriate for the cell line.
  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
  • D2R Agonist: Quinpirole or Dopamine.
  • Adenylyl Cyclase Activator: Forskolin (used to create a high cAMP "window" against which inhibition can be measured).[18]
  • cAMP Detection Kit: A competitive immunoassay kit, such as HTRF®, AlphaScreen™, or ELISA-based kits.[19][20]

2. Procedure (Antagonist Mode):

  • Cell Plating: Seed the D2R-expressing cells into a 96-well or 384-well plate and grow to ~90% confluency.[21][22]
  • Pre-incubation with Compound-X: Wash the cells with stimulation buffer. Add varying concentrations of Compound-X (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
  • Agonist Challenge: Add a fixed concentration of a D2R agonist (e.g., Quinpirole at its EC80 concentration) mixed with Forskolin (e.g., 1-10 µM) to all wells. The EC80 concentration is chosen to provide a robust signal that is sensitive to inhibition.
  • Incubation: Incubate the plate for 30 minutes at 37°C.
  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

3. Data Analysis:

  • Normalize the data: Set the signal from cells treated with Forskolin + Agonist as 0% inhibition, and the signal from cells treated with Forskolin alone as 100% inhibition.
  • Plot the percent inhibition against the log concentration of Compound-X.
  • Fit the data to a suitable dose-response model to determine the IC50 (for an antagonist) or EC50 (for an agonist, if tested in agonist mode without Quinpirole).
Data Presentation: Functional Potency
Assay ModeParameterHypothetical Value for Compound-X
AntagonistIC50 (nM)15.8
AgonistEC50 (nM)>10,000 (No activity)

Table 2: Representative functional data for Compound-X, indicating it acts as a potent D2R antagonist with no measurable agonist activity.

Visualization: D2R Signaling Pathway

G cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, β, γ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates CompoundX Compound-X (Antagonist) CompoundX->D2R Blocks ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response

Caption: Antagonism of the Gi-coupled D2R signaling pathway.

Conclusion and Future Directions

Through a systematic process of binding and functional assays, we have characterized our hypothetical Compound-X as a potent and selective Dopamine D2 receptor antagonist. The methodologies outlined in this guide—from broad screening to precise quantification of affinity (Ki) and functional potency (IC50)—represent a self-validating workflow essential for modern drug discovery.

The next logical steps in the preclinical development of Compound-X would involve assessing its effects in more complex biological systems. This includes evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, testing for off-target liabilities in broader safety panels (e.g., hERG channel binding), and ultimately, assessing its efficacy in animal models of diseases where D2R antagonism is a validated therapeutic strategy, such as schizophrenia or psychosis.[10] The foundational mechanistic data generated through the protocols described here provide the essential, authoritative grounding required to justify these further investments.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Dopamine receptor D2. Wikipedia. [Link]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). PubMed. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. [Link]

  • Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Biochemistry, Dopamine Receptors. NCBI Bookshelf. [Link]

  • Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. PubMed. [Link]

  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. ResearchGate. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

Sources

Foundational

A Comprehensive Spectroscopic and Analytical Guide to 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

Abstract: This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the comprehensive characterization of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride. Intend...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the comprehensive characterization of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride. Intended for researchers, analytical scientists, and professionals in drug development, this document outlines the theoretical basis, practical experimental protocols, and expected data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind methodological choices and presenting predicted data based on established principles of chemical analysis, this whitepaper serves as a robust reference for ensuring the structural integrity, purity, and quality of this important synthetic building block.

Introduction and Molecular Overview

1-Methyl-2,3-dihydro-1H-indol-6-ylamine, commonly handled as its dihydrochloride salt, is a substituted indoline derivative. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The precise characterization of such molecules is a non-negotiable prerequisite for their use in research and development, where structural ambiguity can compromise experimental outcomes and regulatory submissions.

This guide provides a multi-faceted analytical approach to confirm the identity and purity of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride. We will proceed through the most powerful techniques in the analytical chemist's toolkit, detailing not just the expected results, but the scientific rationale for each step—a practice essential for developing self-validating and trustworthy analytical systems.

Molecular Structure:

Caption: Chemical structure of the topic compound.

Physicochemical Properties

A foundational step in any analytical endeavor is to tabulate the compound's fundamental physicochemical properties. These values are critical for calculating concentrations, confirming mass spectrometry results, and understanding the compound's general behavior.

PropertyValueSource
Molecular Formula C₉H₁₄Cl₂N₂[1]
Molecular Weight 221.12 g/mol [1]
Monoisotopic Mass 220.0534038 u[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 2[1]
Topological Polar Surface Area 29.3 Ų[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most unambiguous data for the elucidation of molecular structure by mapping the chemical environment of magnetically active nuclei (¹H and ¹³C). For a dihydrochloride salt, the choice of solvent is paramount to ensure solubility and correctly interpret the signals from exchangeable protons.

Expert Rationale: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are the solvents of choice. D₂O is advantageous for its simplicity, but it will cause the exchange and disappearance of signals from N-H protons. DMSO-d₆ is often preferred as it solubilizes the salt while typically allowing for the observation of N-H protons, which appear as broad signals. The protonation of both nitrogen atoms in the dihydrochloride form will induce a significant deshielding effect (a downfield shift in ppm) on adjacent protons.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum can be logically divided into four distinct regions corresponding to the different proton environments in the molecule.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale and Key Insights
N-H Protons 10.0 - 11.0 and 8.0 - 9.0Broad singlet (br s)4H (total)The secondary amine salt (N1-H) and the ammonium group (C6-NH₃⁺) protons are acidic and exchangeable. Their chemical shifts are highly dependent on concentration and temperature. They will appear as two distinct broad signals.
Aromatic Protons 7.2 - 7.5Multiplet (m)3HThe three protons on the benzene ring will exhibit splitting patterns dictated by their coupling constants (ortho, meta). We predict one doublet (H4), one doublet of doublets (H5), and a singlet-like signal (H7), all shifted downfield due to the electron-withdrawing nature of the adjacent protonated nitrogen groups.
Indoline Protons (C2, C3) 3.0 - 3.8Multiplets (m) or Triplets (t)4HThe two methylene groups on the saturated ring (C2-H₂ and C3-H₂) will likely appear as two overlapping multiplets or distinct triplets. The C2 protons adjacent to the N-methyl group will be shifted further downfield.
N-Methyl Protons ~3.0Singlet (s)3HThe methyl group attached to the indoline nitrogen is a singlet as it has no adjacent protons. Its position is shifted downfield from a typical N-methyl group due to the protonation of the nitrogen.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to each unique carbon atom in the structure.

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
Aromatic Quaternary (C3a, C7a) 140 - 150These carbons are part of the aromatic ring and are deshielded by the fused ring system and adjacent nitrogen.
Aromatic CH (C4, C5, C7) 115 - 130Aromatic carbons directly bonded to hydrogen.
Aromatic C-NH₃⁺ (C6) 135 - 145The carbon attached to the ammonium group will be significantly deshielded.
Indoline CH₂ (C2, C3) 25 - 55Aliphatic carbons. C2, being directly attached to the nitrogen, will be further downfield than C3.
N-Methyl CH₃ ~35The N-methyl carbon signal.
NMR Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[2]

  • Data Acquisition: Record the ¹H spectrum, followed by the ¹³C{¹H} (proton-decoupled) spectrum. If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to assign H-C correlations definitively.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune and shim spectrometer prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) if needed acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Calibrate to solvent peak (2.50 ppm) proc1->proc2 proc3 Integrate signals & determine multiplicity proc2->proc3 proc4 Assign signals to structure proc3->proc4

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For a pre-ionized salt, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Expert Rationale: We will analyze the compound using high-resolution mass spectrometry (HRMS) with ESI in positive ion mode. The instrument will detect the cationic form of the molecule. Since the starting material is a dihydrochloride salt, in solution it will exist in equilibrium with the free base (C₉H₁₂N₂). ESI will typically detect the singly protonated free base, [M+H]⁺, where M is the free base.

Predicted Mass Spectrum (ESI+)
  • Free Base (M) Formula: C₉H₁₂N₂

  • Monoisotopic Mass of M: 148.1000 Da

  • Expected Ion: [M+H]⁺

  • Predicted m/z: 149.1073 Da

An HRMS instrument can measure this m/z value to within 5 ppm, allowing for the unambiguous confirmation of the elemental formula C₉H₁₃N₂⁺.

Fragmentation Analysis (MS/MS)

By isolating the parent ion (m/z 149.1) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions that further validate the structure.

G cluster_frags Predicted Key Fragments parent Parent Ion [C9H13N2]+ m/z = 149.1 frag1 Loss of CH3 [C8H10N2]+ m/z = 134.1 parent->frag1 -15 Da frag2 Loss of NH3 [C9H10N]+ m/z = 132.1 parent->frag2 -17 Da frag3 Ring Cleavage (e.g., loss of C2H4N) m/z = 106.1 parent->frag3 -43 Da

Caption: Predicted MS/MS fragmentation pathway.

This fragmentation pattern, particularly the loss of a methyl radical (-15 Da) and ammonia (-17 Da), would be highly characteristic of the proposed structure.[4][5][6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For the solid dihydrochloride salt, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.

Expert Rationale: The IR spectrum will be dominated by features characteristic of an ammonium salt and a secondary amine salt fused to an aromatic ring. The N-H stretching region will be particularly informative.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3200 - 2500 N-H Stretch (Ammonium & Amine Salt)Strong, BroadThis broad and complex region is a hallmark of R-NH₃⁺ and R₂NH₂⁺ groups, confirming the presence of the protonated amines.[7][8]
3100 - 3000 C-H Stretch (Aromatic)MediumIndicates the C-H bonds on the benzene ring.[9]
2980 - 2850 C-H Stretch (Aliphatic)MediumCorresponds to the C-H bonds of the indoline ring and the N-methyl group.[10]
~1610, ~1500 C=C Stretch (Aromatic)Medium, SharpThese two bands are characteristic of the carbon-carbon stretching within the aromatic ring.[11]
1600 - 1500 N-H Bend (Ammonium)MediumThe bending vibration of the -NH₃⁺ group typically appears in this region.
1330 - 1250 C-N Stretch (Aromatic Amine)StrongThe stretch of the C(aromatic)-N bond is expected here.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy measures the electronic transitions within a molecule's chromophore. For 1-Methyl-2,3-dihydro-1H-indol-6-ylamine, the chromophore is the substituted benzene ring.

Expert Rationale: Because the five-membered ring is saturated (dihydro-), the molecule does not possess the extended π-system of an indole. Instead, its chromophore is best described as a substituted N-alkylaniline. The protonation of both nitrogen atoms in the dihydrochloride salt will have a significant impact, causing a hypsochromic (blue) shift compared to the free base, as the lone pairs on the nitrogen atoms are no longer available to participate in resonance with the aromatic ring.

UV-Vis Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent such as methanol or water.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 mg/mL).

  • Data Acquisition: Record the absorbance spectrum from approximately 200 nm to 400 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.[12]

Predicted Spectral Characteristics
  • λ_max 1: ~235 nm

  • λ_max 2: ~285 nm

These absorption maxima are characteristic of a protonated aniline-type system. The exact positions and extinction coefficients would need to be determined experimentally.[13][14]

Conclusion

The structural verification of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition with high precision and offers structural clues through fragmentation. FTIR spectroscopy offers rapid confirmation of key functional groups, particularly the charged amine moieties. Finally, UV-Vis spectroscopy provides insight into the electronic nature of the aromatic chromophore. Together, the predicted data presented in this guide form a comprehensive analytical profile that can be used to establish the identity, purity, and quality of this compound, ensuring its suitability for downstream applications in scientific research and drug development.

References

  • The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-indol-2-amine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-6-(1-methyl-2,3-dihydro-1H-indol-3-yl-methyl)-1,6-dihydro-2H-pyridin-3-one;diastereomer-#1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

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  • SciRP.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

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Exploratory

The Emerging Therapeutic Potential of 1-Methylindoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The indoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with significant pharmacological activities. Among these, 1-methylindoline derivatives are emergin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with significant pharmacological activities. Among these, 1-methylindoline derivatives are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides an in-depth exploration of the current understanding of the pharmacological properties of 1-methylindoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We delve into the underlying mechanisms of action, present key quantitative structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the 1-methylindoline core.

Introduction: The 1-Methylindoline Scaffold - A Versatile Core for Drug Design

The indole nucleus and its reduced form, indoline, are fundamental heterocyclic structures found in a vast array of natural products and synthetic molecules with profound biological effects.[1][2] The strategic methylation at the 1-position of the indoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacological profile. This targeted modification has led to the development of 1-methylindoline derivatives with enhanced potency and selectivity for various biological targets. This guide will systematically explore the key pharmacological domains where these derivatives have shown considerable promise.

Anticancer Properties: Targeting Cell Proliferation and Survival

Several studies have highlighted the potential of 1-methylindoline derivatives as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which certain indoline derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3] This interference with the cytoskeleton leads to cell cycle arrest, particularly in the G2/M phase, and subsequently triggers apoptosis.

In-depth Insight: The binding of these derivatives to the colchicine-binding site on β-tubulin is a key interaction. This binding event physically obstructs the assembly of α- and β-tubulin heterodimers into microtubules, leading to a collapse of the microtubule network. This disruption is particularly detrimental to rapidly dividing cancer cells, which rely heavily on a functional mitotic spindle for chromosome segregation.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of 1-methylindoline derivatives has been quantified against various cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Indole-based DihydroisoxazoleJurkat (Leukemia)21.83 ± 2.35[3]
Indole-based DihydroisoxazoleHL-60 (Leukemia)19.14 ± 0.18[3]
Pyrazolinyl-indoleLeukemia Cells~78.76% growth inhibition at 10 µM[2]
Dual Bcl-2/Mcl-1 InhibitorJurkat (Leukemia)69[2]
Vindoline-Piperazine ConjugateSiHa (Cervical Cancer)2.85[4]
Vindoline-Piperazine ConjugateHeLa (Cervical Cancer)9.36[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the 1-methylindoline derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[5]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Step-by-Step Methodology:

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.[3]

  • Compound Incubation: On ice, prepare polymerization reactions in a final volume of 70 µL, containing 60 µM tubulin in 1x PB-GTP and 10 µL of the test substance dissolved in 1x PB-GTP.[6]

  • Polymerization Induction: Initiate polymerization by adding GTP.[3]

  • Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time using a spectrophotometer.[3] An increase in absorbance indicates tubulin polymerization.

anticancer_mechanism 1-Methylindoline Derivative 1-Methylindoline Derivative β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) 1-Methylindoline Derivative->β-Tubulin (Colchicine Site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-Tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Anticancer mechanism of 1-methylindoline derivatives via tubulin polymerization inhibition.

Antimicrobial Properties: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have shown promise in this area, and 1-methylindoline derivatives are being explored for their potential to combat a range of pathogens.[1]

Spectrum of Activity

Studies have demonstrated that certain indole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[7][8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
Spiro[benzo[h]quinoline-7,3′-indoline]dioneEnterococcus faecalis750[9]
Spiro[benzo[h]quinoline-7,3′-indoline]dioneStaphylococcus aureus750[9]
Indole-triazole derivativeVarious bacteria3.125-50[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5][10][11]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the 1-methylindoline derivative in a 96-well microtiter plate containing a suitable broth medium.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[5]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[12]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilutions Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination neuroprotection_pathways 1-Methylindoline Derivative 1-Methylindoline Derivative Oxidative Stress Oxidative Stress 1-Methylindoline Derivative->Oxidative Stress Reduces Neuroinflammation Neuroinflammation 1-Methylindoline Derivative->Neuroinflammation Modulates Aβ Aggregation Aβ Aggregation 1-Methylindoline Derivative->Aβ Aggregation Inhibits Neuroprotection Neuroprotection 1-Methylindoline Derivative->Neuroprotection Neuronal Cell Death Neuronal Cell Death Oxidative Stress->Neuronal Cell Death Neuroinflammation->Neuronal Cell Death Aβ Aggregation->Neuronal Cell Death

Caption: Multifaceted neuroprotective mechanisms of 1-methylindoline derivatives.

Structure-Activity Relationship (SAR) and Future Directions

While a comprehensive QSAR study specifically for 1-methylindoline derivatives is still an area of active research, preliminary findings from broader indole derivative studies suggest that the nature and position of substituents on both the indoline ring and any appended moieties play a crucial role in determining the pharmacological activity and selectivity. Future research should focus on systematic structural modifications of the 1-methylindoline scaffold to optimize potency and drug-like properties for specific therapeutic targets. The development of more selective and potent derivatives, coupled with in vivo efficacy and safety studies, will be crucial in translating the therapeutic potential of this promising class of compounds into clinical applications. The absence of 1-methylindoline derivatives in current clinical trials highlights the nascent stage of their development and the significant opportunities that lie ahead for further investigation.

Conclusion

1-Methylindoline derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated activities across a range of pharmacological targets, including those involved in cancer, infectious diseases, inflammation, and neurodegeneration, underscore their potential to address significant unmet medical needs. The insights and protocols provided in this guide aim to facilitate and accelerate the research and development efforts in this exciting field, ultimately paving the way for the discovery of new and effective medicines.

References

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  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 3). ResearchGate. Retrieved January 28, 2026, from [Link]

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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023, June 9). MDPI. Retrieved January 28, 2026, from [Link]

  • indoline] and spiro [benzo[h]pyrazolo[3,4-b]quinoline-4,3. (n.d.). Retrieved January 28, 2026, from [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (n.d.). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024, December 23). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

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  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023, May 10). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Some Aspects of Neuroprotective Action of a New Derivative of 3-Methylxanthine (Compound C-3) Under Conditions of Acute. (2018, October 8). SciSpace. Retrieved January 28, 2026, from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025, October 21). bioRxiv. Retrieved January 28, 2026, from [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. (2025, October 15). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. (2025, August 5). ResearchGate. Retrieved January 28, 2026, from [Link]

  • In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells. (n.d.). PLOS One. Retrieved January 28, 2026, from [Link]

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  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

Introduction 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a synthetic organic compound belonging to the indoline class of molecules. The indoline scaffold is a core structure in numerous natural products an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a synthetic organic compound belonging to the indoline class of molecules. The indoline scaffold is a core structure in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This document provides a comprehensive guide for researchers, encompassing the synthesis, purification, characterization, and potential applications of this compound, with a focus on its utility in drug discovery and development. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Compound Profile

PropertyValueSource
IUPAC Name 1-Methyl-2,3-dihydro-1H-indol-6-amine dihydrochlorideN/A
Synonyms 1-Methylindolin-6-amine dihydrochlorideN/A
CAS Number 1414958-31-8N/A
Molecular Formula C₉H₁₄Cl₂N₂N/A
Molecular Weight 221.13 g/mol N/A
Appearance Expected to be a crystalline solid[2]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO[3][4][5]

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Amine salts can be hygroscopic; storage in a desiccator is recommended.[4]

Experimental Protocols

Part 1: Synthesis of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine

The synthesis of the free base, 1-Methyl-2,3-dihydro-1H-indol-6-ylamine, can be approached through a multi-step process. A plausible route involves the N-methylation of a suitable indoline precursor followed by the introduction and subsequent reduction of a nitro group at the 6-position.

Workflow for the Synthesis of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine:

A 6-Nitroindoline B 1-Methyl-6-nitroindoline A->B N-Methylation (e.g., Methyl iodide, NaH) C 1-Methyl-2,3-dihydro-1H-indol-6-ylamine B->C Nitro Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow for 1-Methyl-2,3-dihydro-1H-indol-6-ylamine.

Step 1: N-Methylation of 6-Nitroindoline

This procedure is adapted from established methods for the N-methylation of indoles.[6]

  • Materials: 6-Nitroindoline, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Protocol:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-nitroindoline (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-Methyl-6-nitroindoline.

Step 2: Reduction of 1-Methyl-6-nitroindoline

This protocol utilizes catalytic hydrogenation, a common method for the reduction of nitroarenes.

  • Materials: 1-Methyl-6-nitroindoline, Palladium on carbon (Pd/C, 10 wt. %), Methanol or Ethanol, Hydrogen gas (H₂).

  • Protocol:

    • Dissolve the crude 1-Methyl-6-nitroindoline in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add Pd/C catalyst (5-10 mol %).

    • Purge the reaction vessel with hydrogen gas (or use a hydrogen balloon).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-Methyl-2,3-dihydro-1H-indol-6-ylamine as an oil or solid.

Part 2: Preparation of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

The dihydrochloride salt is formed by treating the free amine with hydrochloric acid. This often improves the compound's stability and water solubility.[3]

Workflow for Dihydrochloride Salt Formation:

A 1-Methyl-2,3-dihydro-1H-indol-6-ylamine B Dissolve in Organic Solvent A->B C Add HCl Solution B->C D Precipitation and Isolation C->D E 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride D->E

Caption: Workflow for the preparation of the dihydrochloride salt.

  • Materials: Crude 1-Methyl-2,3-dihydro-1H-indol-6-ylamine, Diethyl ether or 1,4-Dioxane, Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated aqueous HCl).

  • Protocol:

    • Dissolve the crude 1-Methyl-2,3-dihydro-1H-indol-6-ylamine in a minimal amount of a suitable organic solvent such as diethyl ether or 1,4-dioxane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (at least 2 equivalents) dropwise with stirring. A precipitate should form.[7][8]

    • Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities.

    • Dry the resulting solid under vacuum to obtain 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The spectra of similar indoline derivatives have been reported and can serve as a reference.[9] Expected ¹H NMR signals would include those for the methyl group, the methylene protons of the indoline ring, and the aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amine salt. Amine salts typically exhibit broad absorption bands in the 2400-3000 cm⁻¹ region due to the N-H stretching vibrations of the ammonium ion.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Application Notes: Potential in Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, as a member of this class, holds potential for further exploration in several therapeutic areas.

Anticancer Research

Numerous indole and indoline derivatives have been investigated as potential anticancer agents.[2] The 6-amino substitution on the indoline ring provides a handle for further chemical modification to explore structure-activity relationships (SAR). This compound could serve as a building block for the synthesis of libraries of compounds to be screened against various cancer cell lines. For instance, substituted aminoindazoles, which are structurally related, have shown potent anti-proliferative activity.[10][11]

Anti-inflammatory and Analgesic Agents

The broader class of isoindoline derivatives has been studied for their potential as analgesics and anti-inflammatory agents.[12] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. This suggests that derivatives of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine could be synthesized and evaluated for similar activities.

Central Nervous System (CNS) Applications

Indole-containing compounds have a long history of use in targeting the central nervous system. The structural similarity of the indoline core to neurotransmitters like serotonin suggests that derivatives of this compound could be explored for their potential to modulate CNS targets.

Proposed Research Workflow:

A 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride B Library Synthesis (Amide coupling, etc.) A->B C In vitro Biological Screening (e.g., Cancer cell lines, Enzyme assays) B->C D Hit Identification C->D E Lead Optimization (SAR studies) D->E F In vivo Efficacy Studies E->F

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. The protocols outlined in this document provide a solid foundation for its synthesis, purification, and characterization. The application notes highlight promising avenues for future research, leveraging the well-established pharmacological importance of the indoline scaffold. As with all research, careful execution of these protocols and thorough characterization of the resulting compounds are paramount to achieving reliable and reproducible results.

References

  • Organic Syntheses. 1-Methylindole. [Link]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]

  • Google Patents.
  • The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. [Link]

  • Sains Malaysiana. Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • National Institutes of Health. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. [Link]

  • Google Patents. Processes for production of indole compounds.
  • ResearchGate. How to convert amino acid to its hydrochloride?[Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ResearchGate. NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. [Link]

  • Journal of the American Chemical Society. Reactions of Indole. IV.1 The Synthesis of Some Aminoindoles. [Link]

  • Sciencemadness.org. Solubility of organic amine salts. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • ResearchGate. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. [Link]

  • Organic Chemistry Portal. Synthesis of indolines. [Link]

  • National Institutes of Health. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation.[Link]

  • Google Patents.
  • ResearchGate. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. [Link]

  • Google Patents. Reduction of indole compounds to indoline compounds.
  • National Institutes of Health. Development and Application of Indolines in Pharmaceuticals. [Link]

  • National Institutes of Health. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

  • Quora. Are amines soluble in organic solvents?[Link]

  • Filo. Amines salts are soluble in water but insoluble in organic solvent.This is...[Link]

  • ResearchGate. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [Link]

  • ResearchGate. N-Methylindole. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling the Synthesis of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

Welcome to the technical support resource for the synthesis of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are looking to establish, optimize, and scale up the production of this key intermediate. We will address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs) & Strategic Overview

This section provides high-level guidance on the synthetic strategy and critical considerations for a successful and scalable campaign.

Q1: What is the most robust and scalable synthetic route to 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride?

A robust, multi-step synthesis is recommended for scalability and impurity control. A common and logical approach begins with a substituted nitrotoluene and proceeds through an indole synthesis, followed by methylation, reduction, and salt formation. The Leimgruber-Batcho indole synthesis is a highly effective method for constructing the core indole ring system due to its high yields and tolerance for various functional groups.[1][2]

The recommended pathway is as follows:

Synthetic_Pathway A 4-Methyl-3-nitrotoluene B Enamine Intermediate A->B DMF-DMA, Pyrrolidine C 6-Nitro-1H-indole B->C Reductive Cyclization (e.g., Pd/C, H2) D 1-Methyl-6-nitro-1H-indole C->D Methylation (e.g., MeI, NaH) E 1-Methyl-2,3-dihydro-1H-indol-6-ylamine (Free Base) D->E Concurrent Reduction (e.g., Pd/C, H2, high pressure) F 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride (Final Product) E->F Salt Formation (HCl in IPA)

Caption: Recommended Synthetic Pathway.

Q2: What are the primary safety concerns when scaling up this synthesis?

There are three major safety considerations:

  • Catalytic Hydrogenation: The reduction of the nitro group and the indole ring using hydrogen gas and a catalyst (like Palladium on Carbon or Raney Nickel) is highly exothermic and involves a flammable gas under pressure. Ensure proper reactor rating, adequate cooling capacity, and strict adherence to procedures for handling pyrophoric catalysts (if using Raney Ni or dry Pd/C).

  • Use of Sodium Hydride (NaH): The N-methylation step often employs NaH, which is a water-reactive and flammable solid. It generates hydrogen gas upon reaction with the indole N-H. Operations should be conducted under a strictly inert atmosphere (Nitrogen or Argon) in an anhydrous solvent.

  • Handling HCl: The final salt formation uses hydrochloric acid, which is highly corrosive. When using HCl gas or concentrated solutions, appropriate personal protective equipment (PPE) and ventilation are mandatory.

Q3: My final product, the dihydrochloride salt, is an off-white or pinkish solid. What causes this discoloration and how can I prevent it?

This is a classic issue caused by the air oxidation of the aromatic amine (the 6-ylamine moiety). Aromatic amines are highly susceptible to oxidation, which forms colored radical species and, eventually, polymeric impurities.

Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and easily oxidized. Trace metals or light can catalyze this process.

Prevention:

  • Inert Atmosphere: After the reduction step, handle the free base under a nitrogen or argon atmosphere whenever possible.

  • Solvent Degassing: Use solvents that have been degassed by sparging with nitrogen or argon for the final salt formation and any recrystallization steps.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can help prevent discoloration.

  • Charcoal Treatment: A charcoal treatment of the free base solution before salt formation can remove some colored impurities.

Part 2: Troubleshooting Guide by Synthetic Step

This section provides specific troubleshooting advice for common problems encountered during the synthesis.

Step 1: Synthesis of 1-Methyl-6-nitro-1H-indole
Problem Potential Cause(s) Recommended Solution(s)
Low yield of 6-Nitro-1H-indole in the Leimgruber-Batcho step.1. Incomplete enamine formation. 2. Inefficient reductive cyclization.1. Ensure anhydrous conditions and high-purity reagents. Use fresh N,N-dimethylformamide dimethyl acetal (DMF-DMA). Monitor the reaction by TLC or ¹H NMR to confirm consumption of the starting nitrotoluene before proceeding.[1] 2. Verify catalyst activity. Use fresh, high-activity Pd/C or Raney Nickel. Ensure the hydrogen source is pure and the system is properly purged.
Incomplete N-methylation reaction.1. Inactive base (e.g., NaH has been exposed to air). 2. Insufficiently anhydrous solvent. 3. Steric hindrance or electronic effects.1. Use fresh NaH from a sealed container. 2. Use freshly distilled, anhydrous DMF or THF. 3. Add the indole solution slowly to the NaH suspension at 0 °C to ensure complete deprotonation before adding the methylating agent (e.g., methyl iodide).[3]
Formation of multiple methylated products. Over-methylation or C-methylation.Use only a slight excess (1.05-1.1 equivalents) of the methylating agent. Maintain a low reaction temperature during addition to favor N-alkylation over C-alkylation.
Step 2: Reduction of 1-Methyl-6-nitro-1H-indole to the Free Base

This is the most critical step for scale-up. It involves the concurrent reduction of an aromatic nitro group and a heterocyclic double bond.

Q: My reduction is stalling. I see incomplete conversion of the nitro group and/or the indole double bond. What should I do?

This common issue can be diagnosed and solved systematically.

Reduction_Troubleshooting Start Incomplete Reduction Observed Q1 Is the starting material 1-Methyl-6-nitro-1H-indole fully consumed? Start->Q1 Path_Yes Intermediate (1-Methyl-6-amino-1H-indole) is the major component? Q1->Path_Yes Yes Path_No Check Catalyst Activity Q1->Path_No No Sol_Yes_Yes Indole reduction is the issue. Increase H2 pressure (e.g., from 50 to 200 psi). Consider adding an acid co-catalyst (e.g., acetic acid). Increase reaction temperature (e.g., from 25°C to 50°C). Path_Yes->Sol_Yes_Yes Yes Sol_Yes_No Nitro reduction is slow. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Check for catalyst poisons (sulfur, halides) in starting material. Increase H2 pressure. Path_Yes->Sol_Yes_No No Sol_No Use fresh catalyst from a new batch. Ensure catalyst slurry is properly handled to avoid deactivation. Filter the reaction and add fresh catalyst. Path_No->Sol_No

Caption: Troubleshooting the dual reduction step.

Q: I'm seeing byproducts from my reduction. What are they and how do I avoid them?

Potential Byproduct: Dehalogenated impurities if your synthesis starts with any halogenated precursors. Causality: Palladium catalysts, especially under high hydrogen pressure, are notorious for catalyzing dehalogenation. Prevention: If possible, design the synthesis to avoid introducing halogens. If unavoidable, use lower hydrogen pressure and temperature, and consider a different catalyst like Platinum on Carbon (Pt/C), which can sometimes be less aggressive towards C-X bonds.

Step 3: Dihydrochloride Salt Formation and Purification
Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" or forms a sticky solid instead of a crystalline powder.1. Incorrect solvent system. 2. Solution is too concentrated. 3. Cooling rate is too fast.1. The ideal solvent is one in which the free base is soluble but the HCl salt is not. Isopropanol (IPA), ethanol, or ethyl acetate are excellent choices. Avoid solvents that are too non-polar. 2. Dilute the solution before adding HCl. 3. Add the HCl solution slowly at room temperature and allow the salt to precipitate gradually. Cool slowly to 0-5 °C only after precipitation has started.
Final product has a low melting point or is hygroscopic. 1. Residual solvent. 2. Incorrect salt stoichiometry (e.g., a mix of mono- and di-hydrochloride).1. Dry the final product thoroughly under high vacuum at a slightly elevated temperature (e.g., 40-50 °C). 2. Ensure at least 2.2 equivalents of HCl are added. After filtration, you can slurry the solid in fresh solvent (like acetone or ethyl acetate) to wash away excess HCl and improve crystallinity.

Part 3: Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory and scale conditions.

Protocol 1: Synthesis of 1-Methyl-6-nitro-1H-indole
  • Deprotonation: To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 6-nitro-1H-indole (1.0 eq) in anhydrous DMF dropwise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour. Hydrogen evolution should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting indole is consumed.

  • Quench and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Reduction and Dihydrochloride Salt Formation
  • Reactor Setup: Charge a suitable pressure reactor with 1-Methyl-6-nitro-1H-indole (1.0 eq) and a solvent such as methanol or ethanol.

  • Catalyst Addition: Add 5-10 wt% Palladium on Carbon (Pd/C, 50% wet) catalyst.

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas (50-200 psi) and stir vigorously at room temperature. The reaction is exothermic and may require cooling.

  • Monitoring: Monitor the reaction by hydrogen uptake and/or TLC/LCMS analysis until all starting material and intermediates are consumed.

  • Filtration and Concentration: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh solvent. Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil or solid.

  • Salt Formation: Dissolve the crude free base in isopropanol (IPA). Add a solution of HCl in IPA (or bubble HCl gas through the solution) until the pH is < 2 (as measured on a wet pH strip).

  • Crystallization and Isolation: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C for another hour. Collect the solid by filtration, wash with cold IPA, and dry under vacuum to afford the final product.

References

  • Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68. [Link]

  • Wikipedia. (n.d.). Indole. In Wikipedia. Retrieved January 28, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Methyl-2,3-dihydro-1H-indol-6-ylamine Dihydrochloride and Other Indoline Scaffolds in Synthetic Chemistry

Abstract The indoline, or 2,3-dihydroindole, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline, or 2,3-dihydroindole, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties make it an invaluable building block for drug discovery. This guide provides an in-depth comparison of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, a key pharmaceutical intermediate, with other foundational indoline derivatives. We will explore their comparative physicochemical properties, synthetic accessibility, and performance in complex synthetic applications, supported by experimental data and detailed protocols. This analysis is designed to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions in scaffold selection for targeted synthesis.

Introduction: The Significance of the Indoline Core

The indoline scaffold is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered pyrrole ring.[1] This structure is prevalent in a wide array of pharmacologically active molecules, where it contributes to favorable drug-like properties. The non-coplanar nature of its two rings can enhance water solubility and modulate lipophilicity compared to its fully aromatic counterpart, indole.[1]

The subject of this guide, 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride , is a specialized derivative of this scaffold. Its primary industrial application is as a critical precursor in the synthesis of Pramipexole , a potent dopamine D2 receptor agonist used for the treatment of Parkinson's disease.[3][4][5] The strategic placement of the N1-methyl group and the C6-amino group is not arbitrary; it is a deliberate design choice that dictates its reactivity and simplifies complex synthetic pathways.

This guide will compare this key intermediate against three other representative indolines to illuminate the structure-activity relationships that govern their utility:

  • Indoline (unsubstituted): The parent scaffold, providing a baseline for comparison.

  • 6-Aminoindoline: The direct precursor, to highlight the strategic role of N-methylation.

  • 5-Aminoindoline: A positional isomer, to demonstrate how substituent placement alters chemical behavior.

By examining these analogues, we can understand the causality behind choosing a specific building block for a targeted synthetic outcome.

Comparative Physicochemical Properties

The subtle structural differences among these indolines lead to significant variations in their physicochemical profiles. These properties, summarized in the table below, directly influence reaction conditions, solubility, purification strategies, and even potential bio-distribution.

Property1-Methyl-6-aminoindoline·2HCl6-Aminoindoline5-AminoindolineIndoline (Parent)
Molecular Formula C₉H₁₄Cl₂N₂C₈H₁₀N₂C₈H₁₀N₂C₈H₉N
Molecular Weight ( g/mol ) 221.12[6]134.18134.18119.16[7]
Topological Polar Surface Area (Ų) 29.3[6]38.338.312.03
H-Bond Donor Count 3[6]221
H-Bond Acceptor Count 2[6]221
Predicted LogP (o/w) 1.81.31.31.66[7]
Predicted pKa (Strongest Basic) 9.59.8 (NH), 5.1 (ArNH₂)9.8 (NH), 5.2 (ArNH₂)9.9

Expertise & Experience: Interpreting the Data

  • The Role of N-Methylation: The primary difference between 1-Methyl-6-aminoindoline and 6-Aminoindoline is the replacement of the N-H proton with a methyl group. This has two critical consequences. First, it removes the weakly acidic N-H proton, eliminating this site for potential side reactions. Second, the electron-donating nature of the methyl group slightly increases the basicity of the indoline nitrogen while having a minor impact on the aromatic amine.

  • Polar Surface Area (TPSA) and H-Bonding: The parent indoline has a low TPSA. The addition of an amino group significantly increases the TPSA, which generally correlates with reduced cell permeability but increased aqueous solubility. The N-methylated version has a slightly lower TPSA than its non-methylated counterparts because the tertiary amine contributes less to polarity than a secondary amine.

  • Basicity (pKa): In 5- and 6-aminoindoline, there are two basic centers: the aliphatic indoline nitrogen (~pKa 9.8) and the aromatic aniline-like nitrogen (~pKa 5.1-5.2). The aliphatic amine is significantly more basic. This differential basicity is key for selective reactions; however, the presence of two nucleophilic sites can be a liability. 1-Methyl-6-aminoindoline simplifies this, leaving the C6-amino group as the primary site for reactions like acylation or alkylation under controlled conditions.

Synthetic Accessibility and Strategic Planning

The synthesis of substituted indolines is a well-established field, typically involving the reduction of corresponding indole derivatives or intramolecular cyclization strategies.[1][8] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

A common strategy for producing C6-aminoindolines involves a multi-step sequence starting from a commercially available substituted benzene.

G cluster_0 General Synthetic Workflow for C6-Aminoindolines A Substituted Benzene (e.g., p-Nitrotoluene) B Step 1: Functional Group Interconversion A->B C Step 2: Cyclization Precursor Formation B->C D Step 3: Reductive Intramolecular Cyclization C->D E Indoline Core D->E F Step 4: Aromatic Nitration (at C6 position) E->F G 6-Nitroindoline F->G H Step 5: Reduction of Nitro Group G->H I 6-Aminoindoline H->I J Step 6: N-Alkylation (e.g., with MeI or HCHO/HCOOH) I->J K 1-Methyl-6-aminoindoline J->K

Caption: General synthetic workflow for substituted aminoindolines.

Causality Behind Experimental Choices:

  • Protecting Groups: For the synthesis of 5- or 6-aminoindoline, the indoline nitrogen is often protected (e.g., as an acetyl or Boc derivative) before performing aromatic nitration.[9] This is crucial to prevent oxidation of the electron-rich ring and to direct the nitration to the desired position. The protecting group must then be removed, adding steps to the overall synthesis.

  • The N-Methyl Advantage: The synthesis of 1-Methyl-6-aminoindoline can proceed from 6-aminoindoline via N-methylation. However, in an industrial setting, it is often more efficient to introduce the methyl group earlier or use a starting material that already contains it. The N-methyl group effectively serves as a permanent protecting group for the indoline nitrogen, obviating the need for protection/deprotection steps in subsequent transformations. This is a significant advantage in process chemistry, reducing step count and improving overall yield.

Performance in Synthetic Applications: A Tale of Two Nitrogens

The primary function of these aminoindolines in drug synthesis is to act as a nucleophile. The key challenge and point of comparison lie in controlling which nitrogen atom reacts.

G cluster_0 Reaction with 6-Aminoindoline cluster_1 Reaction with 1-Methyl-6-aminoindoline Start1 6-Aminoindoline Product1 Desired Product (C6-Amide) Start1->Product1 C6-NH2 reacts (less basic) SideProduct1 Side Product (N1-Amide) Start1->SideProduct1 N1-H reacts (more basic) Reagent Electrophile (E+) (e.g., Acyl Chloride) Reagent->Start1 DiSub Di-substituted Product Product1->DiSub SideProduct1->DiSub Start2 1-Methyl-6-aminoindoline Product2 Single Desired Product (C6-Amide) Start2->Product2 C6-NH2 reacts (only site available) Reagent2 Electrophile (E+) (e.g., Acyl Chloride) Reagent2->Start2

Caption: Comparison of reactivity and potential side products.

As the diagram illustrates, using 6-aminoindoline presents a challenge of chemoselectivity. The indoline nitrogen (N1) is more basic and often more nucleophilic than the aromatic C6-amino group. This can lead to a mixture of products, including N1-acylation, C6-acylation, and di-acylation, which complicates purification and reduces the yield of the desired isomer.

In contrast, 1-Methyl-6-aminoindoline provides a clean and predictable reaction. The N1 position is blocked by the chemically robust methyl group. Therefore, any reaction with an electrophile is directed exclusively to the C6-amino group. This inherent selectivity is precisely why it is the intermediate of choice for multi-step syntheses like that of Pramipexole, where regiocontrol is paramount.

Experimental Protocols

Trustworthiness Through Self-Validating Systems: The following protocols are standard, robust procedures. The success of each step is validated by the analytical data obtained (TLC, HPLC, NMR), ensuring the material's quality before proceeding.

Protocol 1: Synthesis of N-Acetyl-6-nitroindoline

This protocol details the protection and nitration of indoline, a common sequence to access C6-functionalized scaffolds.

Rationale: Acetic anhydride is used to protect the N-H of indoline. The resulting acetamide is an ortho-, para-director, but the bulk of the fused ring system sterically favors nitration at the C5 and C7 positions. However, under carefully controlled cooled conditions with nitric acid in sulfuric acid, the 6-nitro isomer can be obtained as a major product.

  • Materials: Indoline (1.0 eq), Acetic Anhydride (1.2 eq), Sulfuric Acid (98%), Nitric Acid (70%), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate, Ethanol.

  • Procedure:

    • Dissolve indoline in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Slowly add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetylindoline.

    • Cool a flask containing concentrated sulfuric acid to -10 °C (ice/salt bath).

    • Slowly add the N-acetylindoline from the previous step, ensuring the temperature does not exceed 0 °C.

    • Prepare a solution of nitric acid in sulfuric acid (1:4 v/v). Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature below -5 °C.

    • Stir the reaction at -5 to 0 °C for 3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude solid from ethanol to yield pure N-acetyl-6-nitroindoline.

  • Validation: Purity should be assessed by HPLC, and the structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: HPLC Analysis of Aminoindoline Purity

This protocol provides a general method for assessing the purity of basic indoline derivatives.

Rationale: Reverse-phase HPLC is ideal for separating organic molecules based on hydrophobicity. For basic compounds like aminoindolines, which can exhibit poor peak shape on silica-based columns, an acidic modifier like trifluoroacetic acid (TFA) is added to the mobile phase. TFA acts as an ion-pairing agent, protonating the amines and improving their interaction with the stationary phase, resulting in sharp, symmetrical peaks.

  • Instrumentation & Columns:

    • HPLC system with UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B (Linear Gradient)

      • 15-18 min: 95% B (Hold)

      • 18-18.1 min: 95% to 5% B (Return to Initial)

      • 18.1-22 min: 5% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh ~1 mg of the aminoindoline sample.

    • Dissolve in 1.0 mL of the sample diluent to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Validation: The method's suitability should be confirmed by assessing linearity, precision, and specificity according to standard validation protocols.

Conclusion

While all aminoindolines are valuable synthetic building blocks, their performance and utility are not interchangeable. The choice of scaffold must be a strategic decision based on the demands of the synthetic route.

  • Unsubstituted and N-H Aminoindolines (e.g., 6-Aminoindoline): These are suitable for syntheses where the indoline nitrogen's reactivity is desired or can be managed through protecting group strategies. However, they introduce the risk of side reactions and increase the step count in processes where only the aromatic amine should react.

  • 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride: This derivative stands out for its engineered simplicity. The N-methyl group acts as a permanent, non-labile protecting group, effectively isolating the C6-amino group as the sole primary nucleophilic site. This "design for purpose" approach enhances reaction predictability, simplifies purification, and improves overall efficiency in the synthesis of complex targets like Pramipexole. Its dihydrochloride salt form also improves its shelf-life and handling characteristics.

For researchers in drug development, understanding these nuances is critical. The selection of an intermediate like 1-Methyl-6-aminoindoline over its simpler analogues is a clear example of how rational chemical design at the building-block level can have a profound impact on the scalability and success of pharmaceutical synthesis.

References

  • The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates.
  • ACS Omega. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • PubMed. (n.d.). Aminoindolines versus quinolines: mechanistic insights into the reaction between 2-aminobenzaldehydes and terminal alkynes in the presence of metals and secondary amines. Retrieved from [Link]

  • ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

  • Organic Process Research & Development. (2010). A Novel Scalable Synthesis of Pramipexole. Retrieved from [Link]

  • ResearchGate. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • ResearchGate. (n.d.). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Retrieved from [Link]

  • MDPI. (n.d.). (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates. Retrieved from [Link]

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved from [Link]

  • ResearchGate. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • PMC - NIH. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Retrieved from [Link]

  • New Drug Approvals. (2015). Pramipexole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]

  • PubMed. (2016). Unusual Amino Acids in Medicinal Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]

  • PubMed Central. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]

  • Pramipexole. (n.d.). The Chemical Backbone: Pramipexole and its Role in Pharmaceutical Intermediates. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides esse...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, a compound of interest in various research and development pipelines. By moving beyond mere compliance and fostering a deep understanding of the "why" behind safety protocols, we aim to empower laboratory personnel to maintain a secure and efficient research environment.

Understanding the Risks: A Proactive Stance on Safety

The primary potential hazards associated with 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride are rooted in its chemical functionalities. As an amine hydrochloride, it is a salt that can release hydrochloric acid upon dissolution in water, creating a corrosive environment. Amines themselves can be irritants and sensitizers. The indole nucleus, while a common motif in biologically active molecules, can also present toxicological properties.

Therefore, it is prudent to assume that this compound may cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4][5] Ingestion and inhalation should be strictly avoided.[1][2] Chronic effects from prolonged or repeated exposure cannot be ruled out without specific toxicological data.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a ventilated enclosure) Safety glasses with side shields or chemical splash goggles.[6][7]Compatible chemical-resistant gloves (e.g., nitrile).[6][8]Laboratory coat.Recommended if dust is generated. N95 or higher-rated respirator.[9]
Handling solutions (open bench) Chemical splash goggles.Compatible chemical-resistant gloves (e.g., nitrile).[6][8]Laboratory coat.Not generally required if work is performed in a well-ventilated area.
Large-scale operations or potential for splashing Face shield worn over chemical splash goggles.[7][10]Double-gloving with compatible chemical-resistant gloves.[11]Chemical-resistant apron over a laboratory coat.[7][10]Required. A full-face respirator with appropriate cartridges may be necessary.[6][10]
Cleaning spills Chemical splash goggles and face shield.[7][10]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.[10][11][12]Required. Air-purifying respirator with appropriate cartridges.[9]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring reproducible, safe science.

Preparation and Weighing
  • Designated Area: All handling of solid 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the release of airborne particles.

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above. This includes a laboratory coat, safety glasses or goggles, and chemical-resistant gloves.[6][7][8]

  • Spill Containment: Place a disposable weighing paper or a container on the balance.

  • Transfer: Use a spatula to carefully transfer the desired amount of the solid. Avoid any actions that could generate dust.[2][9]

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Container Sealing: Securely seal the stock container of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride.[2][3]

Solution Preparation and Handling
  • Solvent Addition: In a chemical fume hood, slowly add the solid to the desired solvent. Be mindful of any potential exothermic reactions.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and any relevant hazard warnings.

  • Transport: When moving the solution, use a secondary container to prevent spills.

Experimental Use
  • Ventilation: Always handle solutions of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride in a well-ventilated area, preferably a chemical fume hood.[2][8][13]

  • Avoid Aerosols: Take care to avoid the generation of aerosols or splashes.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][8][14]

Emergency Procedures: Preparedness is Key

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] An eyewash station should be readily accessible.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][13] Seek medical attention if irritation persists. A safety shower should be readily accessible.[2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12][15] For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan: Environmental Responsibility

All waste containing 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, including contaminated PPE, weighing papers, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][9][14] Do not dispose of this compound down the drain.[12][15]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Prep Don Appropriate PPE Weigh Weigh Solid in Ventilated Enclosure Prep->Weigh Proceed Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Transfer Experiment Conduct Experiment in Ventilated Area Dissolve->Experiment Use Waste Dispose of Contaminated Materials as Hazardous Waste Experiment->Waste Generate Spill Spill Occurs? Experiment->Spill Decon Clean Work Area & Doff PPE Waste->Decon Complete Spill->Waste No Emergency Follow Emergency Procedures Spill->Emergency Yes

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
Reactant of Route 2
1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
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